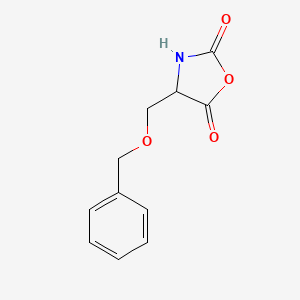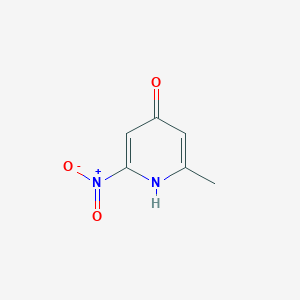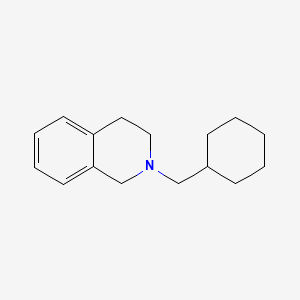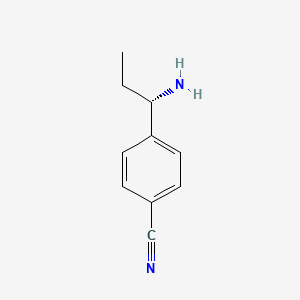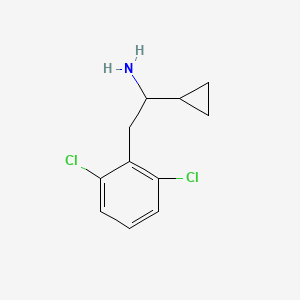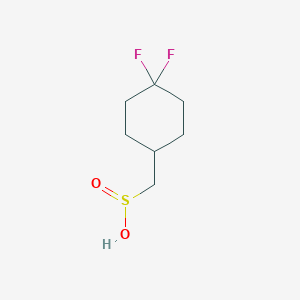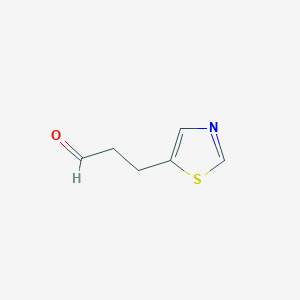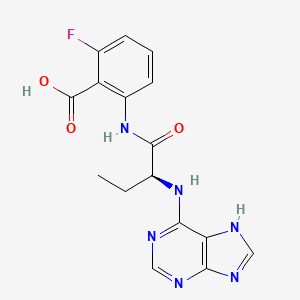
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid is a synthetic organic compound that features a purine base, a butanamido group, and a fluorobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the butanamido group, and finally the attachment of the fluorobenzoic acid moiety. Common reagents used in these steps include amines, carboxylic acids, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
化学反应分析
Types of Reactions
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorobenzoic acid moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its interactions with enzymes or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
Medicinal applications might include the development of new drugs targeting specific pathways or receptors, given the presence of the purine base which is common in many biologically active molecules.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds might include other purine derivatives, fluorinated benzoic acids, or butanamido-containing molecules. Examples include:
- 6-fluoropurine
- 2-amino-6-fluorobenzoic acid
- N-butanamido-adenine
Uniqueness
The uniqueness of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity.
属性
分子式 |
C16H15FN6O3 |
|---|---|
分子量 |
358.33 g/mol |
IUPAC 名称 |
2-fluoro-6-[[(2S)-2-(7H-purin-6-ylamino)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15FN6O3/c1-2-9(22-14-12-13(19-6-18-12)20-7-21-14)15(24)23-10-5-3-4-8(17)11(10)16(25)26/h3-7,9H,2H2,1H3,(H,23,24)(H,25,26)(H2,18,19,20,21,22)/t9-/m0/s1 |
InChI 键 |
BJKOOHUJOQZEEK-VIFPVBQESA-N |
手性 SMILES |
CC[C@@H](C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
规范 SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
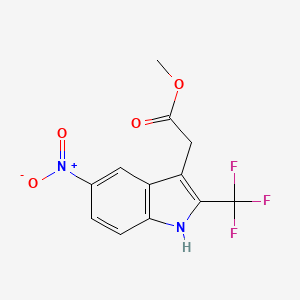
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)

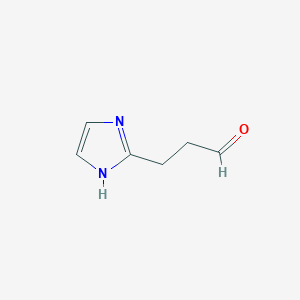
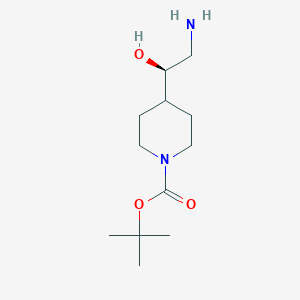
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
